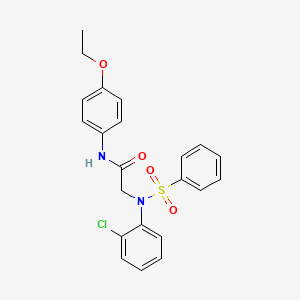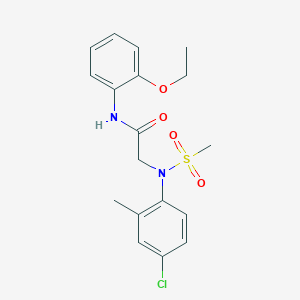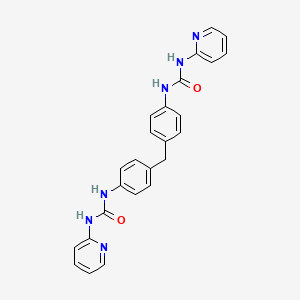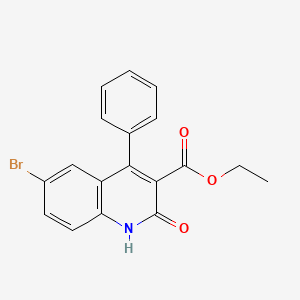
N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP-7930, is a selective antagonist of the GABA~B~ receptor. It has been extensively studied in scientific research due to its potential therapeutic applications in neurological and psychiatric disorders.
Mécanisme D'action
N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the GABA~B~ receptor, which is a type of G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in various experimental models. For example, it has been found to reduce seizure activity in animal models of epilepsy, and to decrease anxiety-like behaviors in rodents. Additionally, it has been shown to modulate pain perception and reward processing in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for the GABA~B~ receptor, which allows for more precise manipulation of this signaling pathway. However, one limitation of using N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and the GABA~B~ receptor. One area of interest is the development of more selective and potent antagonists that can be used to further elucidate the role of this receptor in various neurological and psychiatric disorders. Additionally, there is growing interest in the use of GABA~B~ receptor modulators as potential treatments for addiction and pain management, which could lead to the development of new therapeutic agents based on N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and related compounds.
Applications De Recherche Scientifique
N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in a wide range of scientific research applications, including studies on the role of the GABA~B~ receptor in neurological disorders such as epilepsy, anxiety, and depression. It has also been investigated as a potential treatment for addiction and pain management.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-2-29-18-14-12-17(13-15-18)24-22(26)16-25(21-11-7-6-10-20(21)23)30(27,28)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHHLFHEYZAWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-chlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568861.png)
![N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3568872.png)

![N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3568883.png)
![N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568885.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568903.png)
![N~1~-(2-chlorophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3568909.png)


![cyclohexyl (4-methyl-3-{[(1-naphthylamino)carbonyl]amino}phenyl)carbamate](/img/structure/B3568942.png)



![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B3568962.png)